molecular formula C12H16N2OS B13337912 (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13337912
M. Wt: 236.34 g/mol
InChI Key: JKOOTORUQPRZQU-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C12H16N2OS It features a pyrazole ring substituted with an isobutyl group, a thiophene ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the methanol group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: The major product formed is the corresponding carbonyl compound.

    Reduction: The major product formed is the corresponding alcohol.

    Substitution: The major products formed depend on the substituents introduced.

Scientific Research Applications

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,8-9,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOOTORUQPRZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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